molecular formula C12H16BrN3O B7591732 1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one

1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one

Katalognummer B7591732
Molekulargewicht: 298.18 g/mol
InChI-Schlüssel: QJOMBPAFMPTUFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one, also known as BPPO, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. BPPO belongs to the class of piperazine derivatives and has been studied for its ability to act as a ligand for various receptors in the central nervous system. In

Wirkmechanismus

The exact mechanism of action of 1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one is not fully understood, but it is believed to act as a partial agonist or antagonist for the receptors it targets. It has been shown to modulate the activity of these receptors, leading to changes in neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
Studies have shown that 1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one can modulate the activity of various neurotransmitter systems, including the serotonin and dopamine systems. It has been found to increase the release of serotonin and dopamine in certain brain regions, which may contribute to its potential therapeutic effects. 1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one has also been shown to have anxiolytic and antidepressant-like effects in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one in lab experiments is its high affinity for the receptors it targets. This allows for precise modulation of receptor activity, which can be useful in studying the effects of specific neurotransmitter systems. However, one limitation is that 1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one has not yet been extensively studied in humans, so its potential therapeutic effects and safety profile are not fully understood.

Zukünftige Richtungen

There are several future directions for research on 1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one. One area of interest is its potential therapeutic applications for various neurological disorders, such as depression, anxiety, and schizophrenia. Further studies are needed to determine the safety and efficacy of 1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one in humans. Additionally, research on the mechanisms underlying its pharmacological effects could lead to the development of new drugs with similar properties. Finally, studies on the structure-activity relationship of 1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one could lead to the development of more potent and selective ligands for the receptors it targets.

Synthesemethoden

The synthesis of 1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one involves the reaction of 5-bromopyridin-3-amine with 1-(4-chlorobutyl)piperazine in the presence of a palladium catalyst. The resulting intermediate is then treated with acetic anhydride to yield 1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one. This method has been optimized to produce high yields of 1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one with good purity.

Wissenschaftliche Forschungsanwendungen

1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one has been studied for its potential pharmacological properties, particularly as a ligand for various receptors in the central nervous system. It has been found to have affinity for the serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors, as well as the dopamine D2 receptor. This suggests that 1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one may have potential therapeutic applications for various neurological disorders, such as depression, anxiety, and schizophrenia.

Eigenschaften

IUPAC Name

1-[4-(5-bromopyridin-3-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN3O/c1-2-12(17)16-5-3-15(4-6-16)11-7-10(13)8-14-9-11/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOMBPAFMPTUFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.